Dimethyl suberimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

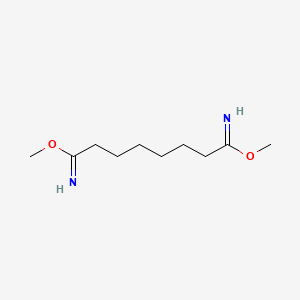

The methyl imidoester of suberic acid used to produce cross links in proteins. Each end of the imidoester will react with an amino group in the protein molecule to form an amidine.

Applications De Recherche Scientifique

Protein Cross-Linking Studies

Dimethyl suberimidate is primarily utilized for cross-linking proteins to investigate their structure and interactions. This method allows researchers to stabilize transient protein complexes and analyze their quaternary structures.

Case Study: Aspartate Transcarbamylase and Tryptophan Synthetase

In a study involving Escherichia coli proteins, this compound was used to cross-link aspartate transcarbamylase and tryptophan synthetase. The resulting cross-linked products were analyzed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), revealing distinct molecular weight species that corresponded to the oligomeric states of the proteins involved. This approach helped elucidate the differences in reactivity among various protomers within the oligomers .

This compound has been instrumental in studying nucleosome structures by facilitating cross-linking between histone proteins.

Case Study: Yeast Nucleosomes

A study focused on yeast nucleosomes employed this compound to cross-link histone H3 molecules. The cross-linking allowed researchers to analyze the symmetry and interactions within nucleosomes, providing insights into chromatin structure and function. The method demonstrated approximately 10% efficiency in forming cross-links between histones, which was crucial for understanding histone dynamics during transcription regulation .

DNA-Protein Interactions

This compound is also applied in studies examining DNA-binding proteins, enhancing our understanding of genetic regulation mechanisms.

Case Study: Oligo(dT) and DNA-Binding Subunits

Research demonstrated that this compound could specifically cross-link oligo(dT) sequences to DNA-binding subunits of helicases. This application highlighted the specificity of interactions between nucleic acids and protein complexes, crucial for understanding replication and transcription processes .

Enzyme Structure Confirmation

The compound is effective in confirming the structural integrity of enzymes through cross-linking studies.

Case Study: Dichloromethane Dehalogenase

In a study on dichloromethane dehalogenase, this compound was utilized to confirm its hexameric structure. Cross-linking provided evidence for the enzyme's oligomeric state, which is essential for its catalytic activity .

Investigating Lipoprotein Interactions

This compound has been used to explore interactions within lipoprotein complexes.

Case Study: Apo-Low Density Lipoprotein

Cross-linking studies with this compound revealed significant insights into the interactions between apolipoproteins in low-density lipoprotein particles. This research contributed to understanding lipid metabolism and cardiovascular health .

Propriétés

Numéro CAS |

29878-26-0 |

|---|---|

Formule moléculaire |

C10H20N2O2 |

Poids moléculaire |

200.28 g/mol |

Nom IUPAC |

dimethyl octanediimidate |

InChI |

InChI=1S/C10H20N2O2/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h11-12H,3-8H2,1-2H3 |

Clé InChI |

FRTGEIHSCHXMTI-UHFFFAOYSA-N |

SMILES |

COC(=N)CCCCCCC(=N)OC |

SMILES canonique |

COC(=N)CCCCCCC(=N)OC |

Key on ui other cas no. |

34490-86-3 |

Pictogrammes |

Irritant |

Synonymes |

Bismethyl Suberimidate Dimethyl Suberimidate Dimethylsuberimidate Suberimidate, Bismethyl Suberimidate, Dimethyl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.